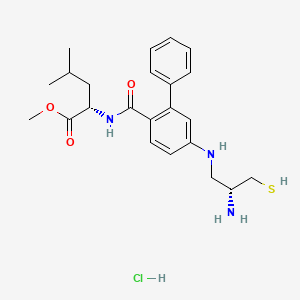
GGTI-286 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GGTI-286 (hydrochloride) is a potent, cell-permeable, and selective inhibitor of geranylgeranyltransferase I (GGTase I). It is known for its ability to selectively inhibit the geranylgeranylation of Rap1A over the farnesylation of H-Ras in NIH3T3 cells . This compound has shown significant potential in disrupting oncogenic K-Ras4B stimulation, making it a valuable tool in cancer research .
準備方法
Synthetic Routes and Reaction Conditions
GGTI-286 (hydrochloride) is synthesized through a series of chemical reactions involving the coupling of specific amino acids and aromatic compounds. The synthetic route typically involves the following steps:
Formation of the Peptidomimetic Backbone: The synthesis begins with the preparation of a peptidomimetic backbone, which involves the coupling of an amino acid derivative with an aromatic compound.
Introduction of Functional Groups: Functional groups such as amines and thiols are introduced to the backbone to enhance its inhibitory properties.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form to improve its solubility and stability
Industrial Production Methods
Industrial production of GGTI-286 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large quantities of the starting materials are reacted in batch reactors under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization and chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and potency
化学反応の分析
Types of Reactions
GGTI-286 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like halogens and nucleophiles are used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted aromatic compounds from substitution reactions .
科学的研究の応用
GGTI-286 (hydrochloride) has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of oncogenic K-Ras4B and its effects on cancer cell proliferation.
Cell Signaling: The compound is employed to investigate the role of geranylgeranylation in cell signaling pathways, particularly those involving Rap1A and H-Ras.
Drug Development: GGTI-286 (hydrochloride) serves as a lead compound in the development of new inhibitors targeting GGTase I.
Biological Studies: It is used in various biological studies to understand the molecular mechanisms underlying diseases and to identify potential therapeutic targets.
作用機序
GGTI-286 (hydrochloride) exerts its effects by inhibiting geranylgeranyltransferase I (GGTase I), an enzyme responsible for the post-translational modification of proteins through geranylgeranylation. This modification is crucial for the proper functioning of several signaling proteins, including Rap1A and K-Ras4B . By inhibiting GGTase I, GGTI-286 (hydrochloride) disrupts the membrane association and activation of these proteins, leading to the inhibition of cell proliferation and tumor growth .
類似化合物との比較
Similar Compounds
FTI-276: A farnesyltransferase inhibitor that targets the farnesylation of H-Ras.
GGTI-2147: Another geranylgeranyltransferase I inhibitor with similar properties to GGTI-286 (hydrochloride).
GGTI-298: A related compound that also inhibits GGTase I but with different potency and selectivity.
Uniqueness of GGTI-286 (hydrochloride)
GGTI-286 (hydrochloride) is unique due to its high potency and selectivity for inhibiting the geranylgeranylation of Rap1A over the farnesylation of H-Ras. This selectivity makes it a valuable tool for studying specific signaling pathways and developing targeted therapies .
特性
分子式 |
C23H32ClN3O3S |
|---|---|
分子量 |
466.0 g/mol |
IUPAC名 |
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C23H31N3O3S.ClH/c1-15(2)11-21(23(28)29-3)26-22(27)19-10-9-18(25-13-17(24)14-30)12-20(19)16-7-5-4-6-8-16;/h4-10,12,15,17,21,25,30H,11,13-14,24H2,1-3H3,(H,26,27);1H/t17-,21+;/m1./s1 |
InChIキー |
PNQLWUKJYIPIMS-JKSHRDEXSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.Cl |
正規SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


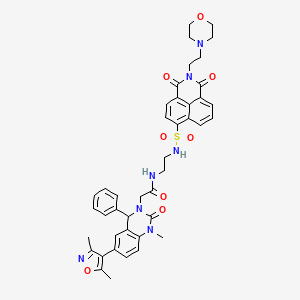
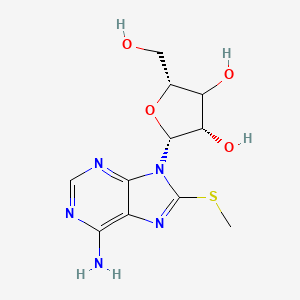
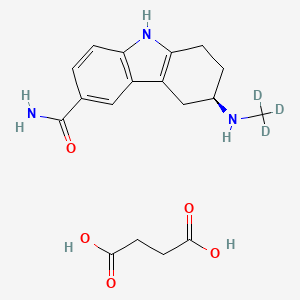

![1-Amino-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea](/img/structure/B15141720.png)

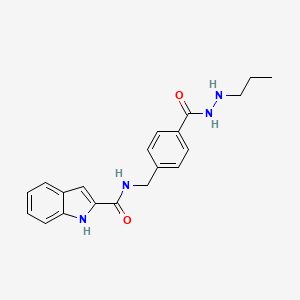
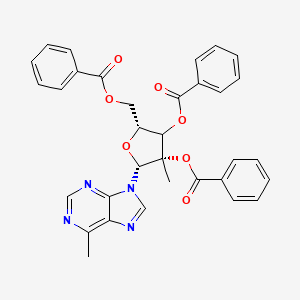
![1-[(2R,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141747.png)





